Clopidogrel Metabolite II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clopidogrel Metabolite II is an active metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The active metabolite, this compound, specifically and irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on platelets, preventing platelet aggregation and reducing the risk of thrombotic events such as heart attacks and strokes .
Aplicaciones Científicas De Investigación
Clopidogrel Metabolite II has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Clopidogrel Metabolite II primarily targets the P2Y12 receptor on platelets . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that drives platelet activation . The inhibition of this receptor is crucial in preventing thrombotic diseases .
Mode of Action
Clopidogrel is a prodrug and is activated via a two-step reaction to an active thiol-containing metabolite . This active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .
Biochemical Pathways
The bioactivation pathway of clopidogrel is complex. The majority of the clopidogrel dose (>85%) is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 (CES1) . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite .
Pharmacokinetics
The pharmacokinetic parameter values for the H3 and H4 isomers determined in the studied group of patients treated with clopidogrel 75 mg were lower than those reported in healthy volunteers . The maximum plasma concentration (Cmax) of the active H4 isomer and platelet aggregation measured by the Multiplate analyser may serve as markers of the patient response to clopidogrel therapy .
Result of Action
The effectiveness of clopidogrel results from its antiplatelet activity, which is dependent on its conversion to an active metabolite . The maximum effect of clopidogrel is 50–60% platelet inhibition .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, the presence of loss-of-function (LOF) alleles of CYP2C19 enzyme markedly decreases the antiplatelet effect of clopidogrel . Additionally, the localization of functional P2Y12 oligomeric complexes in rafts and redistribution of the receptor as dimers and monomers outside membrane microdomains can also influence the action of this compound .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Clopidogrel Metabolite II plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the P2Y12 receptor on platelets . This interaction is vital for the antiplatelet activity of Clopidogrel .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Its primary influence is on platelets, where it inhibits the P2Y12 receptor, thereby reducing platelet aggregation . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The metabolite irreversibly blocks the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The metabolite’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High dosages of Clopidogrel, leading to increased levels of the metabolite, have been shown to inhibit platelet aggregation in a low number of sheep .
Metabolic Pathways
This compound is involved in the metabolic pathway of Clopidogrel. Up to 85% of the absorbed Clopidogrel can be transformed by carboxyl esterases into a carboxylic acid derivative, the major metabolite circulating in the blood .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of the metabolic processes of Clopidogrel . The metabolite’s distribution is primarily within the bloodstream, where it interacts with platelets .
Subcellular Localization
The subcellular localization of this compound is primarily within the bloodstream, where it interacts with platelets . The metabolite does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel Metabolite II involves a two-step oxidation process. Initially, clopidogrel is converted to 2-oxo-clopidogrel by cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2C19 . This intermediate is then further metabolized to the active thiol metabolite, this compound, through a series of oxidative steps involving enzymes such as CYP2C19, CYP3A4, and CYP2B6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of clopidogrel followed by its metabolic activation using liver microsomes or recombinant enzymes. The process is optimized to ensure high yield and purity of the active metabolite, which is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Clopidogrel Metabolite II undergoes several types of chemical reactions, including:
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming covalent bonds with target proteins.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cytochrome P450 enzymes, liver microsomes, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity and product formation .
Major Products Formed
The major product formed from the reactions involving this compound is the covalently bound complex with the P2Y12 receptor, which inhibits platelet aggregation .
Comparación Con Compuestos Similares
Similar Compounds
Ticagrelor: Another P2Y12 receptor inhibitor that does not require metabolic activation and has a faster onset of action.
Prasugrel: A thienopyridine derivative similar to clopidogrel but with a more potent and consistent antiplatelet effect.
Uniqueness
Clopidogrel Metabolite II is unique in its requirement for metabolic activation, which introduces variability in patient response due to genetic differences in cytochrome P450 enzyme activity. This characteristic distinguishes it from other P2Y12 inhibitors like ticagrelor and prasugrel, which do not require metabolic activation and have more predictable pharmacokinetic profiles .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel Metabolite II involves the conversion of Clopidogrel into its active metabolite, which is then further metabolized to form Clopidogrel Metabolite II.", "Starting Materials": ["Clopidogrel", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water"], "Reaction": [ "Step 1: Clopidogrel is reacted with acetic anhydride in the presence of sodium hydroxide to form the acetylated intermediate.", "Step 2: The acetylated intermediate is then hydrolyzed with hydrochloric acid to form the active metabolite of Clopidogrel.", "Step 3: The active metabolite is further metabolized with methanol and ethyl acetate to form Clopidogrel Metabolite II.", "Step 4: The product is then purified through a series of extractions and recrystallization steps to obtain pure Clopidogrel Metabolite II." ] } | |
Número CAS |
1287430-40-3 |
Fórmula molecular |
C25H26ClNO6S |
Peso molecular |
504.01 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.